5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione
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Overview
Description
Preparation Methods
The synthesis of pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- typically involves multi-step organic reactions. One common method includes the Stille cross-coupling reaction, which is used to form π-conjugated polymers containing the pyrimido[4,5-g]quinazoline-4,9-dione moiety . The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids such as acetic acid and trifluoroacetic acid, which interact with the nitrogen atoms in the compound . These reactions can lead to the formation of different products, depending on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for constructing polymer semiconductors with high sensitivity to acids and excellent hole transport performance . In biology and medicine, its potential bioactivity makes it a candidate for developing bio- and chemo-sensors . Additionally, its unique properties make it suitable for use in organic thin film transistors and other advanced electronic devices .
Mechanism of Action
The mechanism of action of pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s basic nitrogen atoms interact strongly with acids, leading to significant changes in its electronic properties . This interaction is crucial for its function in electronic devices, where it acts as a semiconductor material .
Comparison with Similar Compounds
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is unique compared to other similar compounds due to its high sensitivity to acids and excellent hole transport performance . Similar compounds include other heterocyclic compounds used in organic electronics, such as thieno[3,2-b]thiophene and (E)-1,2-bis(thiophen-2-yl)ethene . the specific structural features of pyrimido[4,5-g]quinazoline-4,9-dione make it particularly effective in certain applications .
Properties
CAS No. |
115705-61-8 |
---|---|
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)12(20)10-8(11(9)19)14(22)18(4)6(2)16-10/h19-20H,1-4H3 |
InChI Key |
SKGHYOKFLRZJSR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C |
Canonical SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C |
Synonyms |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- |
Origin of Product |
United States |
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